molecular formula C22H20N6O2 B2972487 1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921513-23-7

1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2972487
CAS RN: 921513-23-7
M. Wt: 400.442
InChI Key: FOEKMKQUCJCYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, which include the given compound, are known for their potent antileishmanial activities . These compounds have shown promising results against Leishmania aethiopica, a clinical isolate responsible for causing leishmaniasis .

Antimalarial Activity

The compound has also been associated with antimalarial activities . In particular, it has shown significant inhibition effects against Plasmodium berghei, a parasite that causes malaria .

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives, which are structurally similar to the given compound, have been studied for their anticancer activities . These compounds could potentially be used in the development of new anticancer drugs .

Antimicrobial Activity

These compounds have also been associated with antimicrobial activities . They could potentially be used in the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising results as analgesic and anti-inflammatory agents . This suggests that the given compound could potentially have similar effects .

Enzyme Inhibitor

These compounds have been studied for their inhibitory effects on various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the given compound could potentially be used as an enzyme inhibitor .

Antitubercular Agent

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have also been associated with antitubercular activities . This suggests that the given compound could potentially be used in the treatment of tuberculosis .

Antifungal Activity

Triazole analogues, which include the given compound, have demonstrated in vitro activity towards all fungi . This suggests that the compound could potentially be used in the development of new antifungal drugs .

properties

IUPAC Name

1,3-dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-8-7-9-15(12-14)13-27-17-19(25(2)22(30)26(3)20(17)29)28-18(23-24-21(27)28)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEKMKQUCJCYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16809462

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